molecular formula C20H17ClN4O2 B14086720 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B14086720
M. Wt: 380.8 g/mol
InChI Key: DFUFLXQGPQRJTI-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features both indole and phthalazine moieties. The presence of these two heterocyclic systems in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology. The indole nucleus is known for its wide range of biological activities, while the phthalazine ring system is often found in compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and phthalazine intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the phthalazine moiety, a common approach is the condensation of phthalic anhydride with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and large-scale batch reactors for the condensation reactions. Additionally, the use of catalysts and solvents that are both effective and environmentally friendly would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The phthalazine ring can also interact with different biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide lies in its combination of the indole and phthalazine moieties, which can result in a synergistic effect on its biological activity. The presence of the chloro substituent on the indole ring can also enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs .

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C20H17ClN4O2/c21-14-6-5-13-7-9-25(18(13)11-14)10-8-22-19(26)12-17-15-3-1-2-4-16(15)20(27)24-23-17/h1-7,9,11H,8,10,12H2,(H,22,26)(H,24,27)

InChI Key

DFUFLXQGPQRJTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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